Chemical structure and properties of 2-(2-Bromoethyl)-1-methylpyrrolidine
Chemical structure and properties of 2-(2-Bromoethyl)-1-methylpyrrolidine
Structure, Properties, and Mechanistic Applications in Pharmaceutical Synthesis
Executive Summary
2-(2-Bromoethyl)-1-methylpyrrolidine is a specialized nitrogen mustard analog and a critical electrophilic intermediate in medicinal chemistry. It is primarily utilized as the alkylating architect in the synthesis of benzhydryl ether antihistamines, most notably Clemastine . Unlike simple aliphatic nitrogen mustards which form aziridinium ions, this gamma-haloamine derivative cyclizes to form a bicyclic azetidinium ion (1-methyl-1-azoniabicyclo[3.2.0]heptane). Understanding this unique mechanistic pathway is essential for controlling regioselectivity during nucleophilic substitution, preventing ring expansion to piperidine derivatives, and ensuring high yields in drug substance manufacturing.
Part 1: Physicochemical Profile & Identification[1]
The compound exists in two distinct forms: the highly reactive free base (an oily liquid) and the stable hydrobromide salt. For research and industrial purposes, the salt form is almost exclusively used for storage to prevent spontaneous polymerization.
Table 1: Chemical Identity and Properties
| Property | Data |
| IUPAC Name | 2-(2-Bromoethyl)-1-methylpyrrolidine |
| Common Name | 2-Bromoethyl-N-methylpyrrolidine |
| CAS Number (Free Base) | 87642-30-6 |
| CAS Number (HBr Salt) | 74814-50-9 |
| Molecular Formula | C₇H₁₄BrN (Free Base) | C₇H₁₅Br₂N (HBr Salt) |
| Molecular Weight | 192.10 g/mol (Free Base) | 272.92 g/mol (HBr Salt) |
| Physical State | Colorless to pale yellow liquid (Free Base) | White crystalline solid (Salt) |
| Boiling Point | ~85–90 °C at 12 mmHg (Free Base) |
| Solubility | Salt: Soluble in water, ethanol, methanol.[1][2][3][4] Base: Soluble in DCM, ether, toluene. |
| Stability | Free base is unstable at RT (cyclizes to azetidinium). Store salt at -20°C, desiccated. |
Part 2: Mechanistic Chemistry (The Azetidinium Ion)
Expert Insight: The reactivity of 2-(2-Bromoethyl)-1-methylpyrrolidine is governed by the "neighboring group participation" of the pyrrolidine nitrogen. Upon neutralization of the salt, the nitrogen lone pair attacks the gamma-carbon (bearing the bromine), displacing the bromide ion.
Unlike beta-haloamines (e.g., mechlorethamine) which form 3-membered aziridinium rings, this molecule forms a 4-membered azetidinium ring due to the three-carbon separation between the nitrogen and the leaving group.
Mechanism: Intramolecular Cyclization
The formation of the 1-methyl-1-azoniabicyclo[3.2.0]heptane cation is the rate-determining step for subsequent alkylations. This bicyclic intermediate is highly electrophilic.
Regioselectivity of Nucleophilic Attack: The azetidinium ion has two electrophilic sites:
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Bridgehead Carbon (Endocyclic): Attack here cleaves the C-N bond of the original pyrrolidine ring, leading to ring expansion (formation of a piperidine derivative).
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Exocyclic Methylene Carbon: Attack here cleaves the 4-membered ring, restoring the 5-membered pyrrolidine ring.
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Note: In the synthesis of Clemastine, steric and electronic factors favor attack at the exocyclic methylene, preserving the pyrrolidine core.
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Figure 1: Kinetic pathway showing the cyclization of the gamma-haloamine to the reactive azetidinium intermediate.
Part 3: Synthesis & Preparation Protocol
Safety Warning: This compound is a potent alkylating agent and vesicant. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).
Methodology: Bromination of 1-Methyl-2-pyrrolidineethanol
The standard synthesis involves converting the hydroxyl group of the precursor into a bromide leaving group.
Reagents:
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Precursor: 2-(2-Hydroxyethyl)-1-methylpyrrolidine (CAS 67004-64-2)
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Brominating Agent: Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃). Note: HBr/Acetic acid is also used but requires harsh conditions.
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Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).
Step-by-Step Protocol:
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Setup: Charge a flame-dried 3-neck round bottom flask with 2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.0 eq) and anhydrous CHCl₃ (10 volumes). Cool to 0°C under nitrogen atmosphere.
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Addition: Add PBr₃ (0.4 eq) dropwise over 30 minutes, maintaining internal temperature <5°C. The reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9).
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Quench: Cool to 0°C. Carefully quench with ice water.
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Isolation (Salt Formation):
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Separate the organic layer.
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Extract the aqueous layer with DCM.
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Dry combined organics over MgSO₄.
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Crucial Step: To isolate the stable salt, bubble anhydrous HBr gas into the solution or add 48% HBr/AcOH. The 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide will precipitate.
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Purification: Recrystallize from Ethanol/Ether to obtain white crystals.
Figure 2: Synthetic workflow for the conversion of the hydroxyethyl precursor to the hydrobromide salt.
Part 4: Applications in Drug Development (Clemastine)
The primary pharmaceutical application of this scaffold is the synthesis of Clemastine Fumarate , a first-generation antihistamine with anticholinergic properties.
Reaction Logic: The synthesis relies on the Williamson ether synthesis principle but proceeds via the azetidinium ion.
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Nucleophile: The alkoxide of 1-(4-chlorophenyl)-1-phenylethanol.
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Electrophile: The azetidinium ion generated in situ from 2-(2-chloroethyl)- or 2-(2-bromoethyl)-1-methylpyrrolidine.
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Outcome: The alkoxide attacks the less hindered primary carbon of the azetidinium ring, opening it to form the ether linkage while retaining the pyrrolidine ring.
Protocol Summary for Clemastine:
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Step A: Form the sodium alkoxide of 1-(4-chlorophenyl)-1-phenylethanol using Sodium Amide (NaNH₂) or Sodium Hydride (NaH) in Toluene/DMF.
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Step B: Add 2-(2-Bromoethyl)-1-methylpyrrolidine (free base, freshly liberated from salt).
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Step C: Heat to 80°C. The amine cyclizes to the azetidinium ion, which is then intercepted by the alkoxide.
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Step D: Workup and conversion to Fumarate salt.
References
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PubChem. (n.d.).[5] Pyrrolidine, 2-(2-bromoethyl)-1-methyl-. National Library of Medicine. Retrieved March 4, 2026, from [Link]
- Ebnöther, A., & Jucker, E. (1964). Clemastine and related compounds: Synthesis and Structure-Activity Relationships. Helvetica Chimica Acta.
- Stirling, C. J. M. (1960). The reaction of beta- and gamma-haloamines with nucleophiles. Journal of the Chemical Society. (Authoritative source on azetidinium ion mechanisms).
